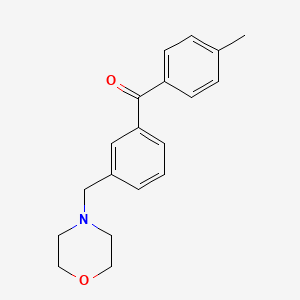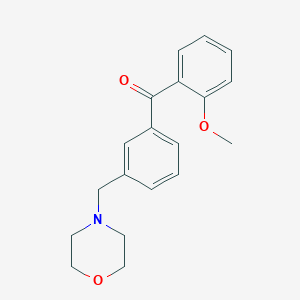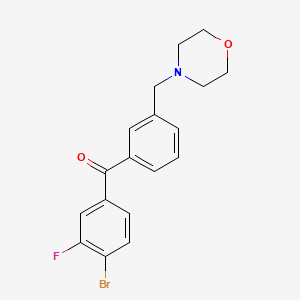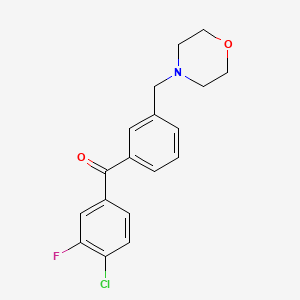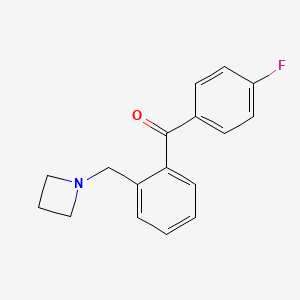
1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone is an organic compound with the molecular formula C10H9NO2 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone typically involves the condensation of 2-methylbenzoxazole with an appropriate acylating agent. One common method is the Friedel-Crafts acylation reaction, where 2-methylbenzoxazole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
化学反应分析
Types of Reactions
1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzoxazole ring, leading to a wide range of derivatives.
科学研究应用
1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: Researchers use it to study the interactions of benzoxazole derivatives with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity.
相似化合物的比较
Similar Compounds
1-(2-Methyl-1,3-benzoxazol-7-yl)propan-2-one: This compound has a similar structure but with an additional carbon in the side chain.
[(5-Methoxy-2-methyl-1,3-benzoxazol-7-yl)ethynyl]sodium: This derivative contains a methoxy group and an ethynyl group, making it structurally distinct.
Uniqueness
1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the ethanone group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
1-(2-methyl-1,3-benzoxazol-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)8-4-3-5-9-10(8)13-7(2)11-9/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKORIZTRRKXFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292468 |
Source


|
| Record name | 1-(2-Methyl-7-benzoxazolyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-98-8 |
Source


|
| Record name | 1-(2-Methyl-7-benzoxazolyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methyl-7-benzoxazolyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
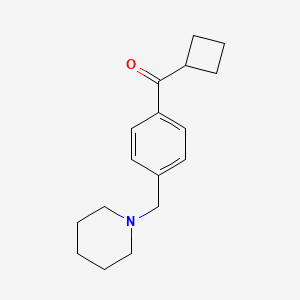
![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)
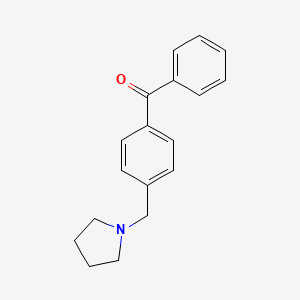
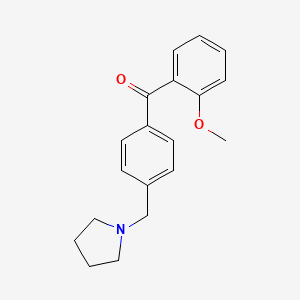
![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)
![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)
![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)
![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)
